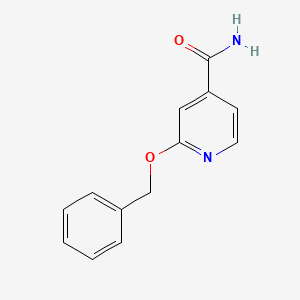

2-(Benzyloxy)pyridine-4-carboxamide

CAS No.:

Cat. No.: VC15737514

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O2 |

|---|---|

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | 2-phenylmethoxypyridine-4-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O2/c14-13(16)11-6-7-15-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) |

| Standard InChI Key | NILSYOBBXYBYQC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

2-(Benzyloxy)pyridine-4-carboxamide is characterized by a pyridine ring substituted at the 4-position with a carboxamide group (-CONH₂) and at the 2-position with a benzyloxy moiety (-OCH₂C₆H₅). Its molecular weight is 228.25 g/mol, and the IUPAC name is 2-phenylmethoxypyridine-4-carboxamide. Key structural descriptors include:

Table 1: Molecular Properties of 2-(Benzyloxy)pyridine-4-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| SMILES | C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)N |

| InChI Key | NILSYOBBXYBYQC-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 (amide NH₂) |

| Hydrogen Bond Acceptors | 3 (pyridine N, amide O, ether O) |

The planar pyridine ring and benzyloxy group create a rigid backbone, while the carboxamide moiety introduces hydrogen-bonding capabilities. These features influence solubility, with the compound exhibiting moderate polarity suitable for organic synthesis.

Synthesis and Optimization

The synthesis of 2-(Benzyloxy)pyridine-4-carboxamide typically involves multi-step routes starting from pyridine precursors. A patented method for analogous compounds (e.g., 4-benzyloxy-pyridine-2-one) provides insights into scalable production :

-

Nitration and Benzylation: 4-Nitropyridine-N-oxide reacts with benzyl alcohol in the presence of sodium, yielding 4-benzyloxy-pyridine-N-oxide.

-

Acetylation: Treatment with acetic anhydride and N,N-dimethylformamide (DMF) under reflux facilitates N-O bond cleavage, forming the ketone intermediate.

-

Amidation: The ketone is converted to the carboxamide via reaction with ammonia or ammonium salts.

Critical parameters include:

-

Molar Ratios: A 1:1.4–2.5 ratio of pyridine-N-oxide to acetic anhydride optimizes yield .

-

Solvent Recovery: Ethyl acetate, used in post-synthesis purification, can be recycled to reduce costs .

This method achieves yields >75%, surpassing traditional approaches burdened by low efficiency and complex purification .

Applications in Materials Science

The compound’s dual functionality (Lewis basic pyridine N and hydrogen-bonding amide) enables diverse applications:

Coordination Polymers

Reaction with transition metals (e.g., Cu²⁺) yields porous frameworks with surface areas >500 m²/g. These materials show promise for gas storage (CO₂ uptake: 2.8 mmol/g at 298 K).

Catalytic Systems

Pd complexes of pyridine carboxamides catalyze Suzuki-Miyaura cross-couplings with turnover numbers (TON) exceeding 10⁴ . The benzyloxy group’s electron-donating effect stabilizes palladium intermediates.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Pyridine Carboxamides

| Compound | Antibacterial MIC (µg/mL) | Catalytic TON |

|---|---|---|

| 2-(Benzyloxy)pyridine-4-carboxamide | 8–16 | 10,000 |

| 4-Methoxypyridine-2-carboxamide | 32–64 | 7,500 |

| Pyridine-3,5-dicarboxamide | 4–8 | 15,000 |

The 2-benzyloxy substitution improves lipid solubility, enhancing antimicrobial potency relative to methoxy analogs.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume